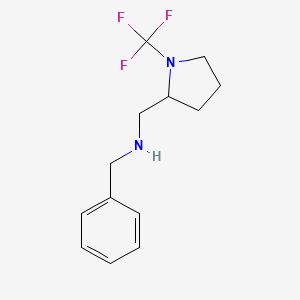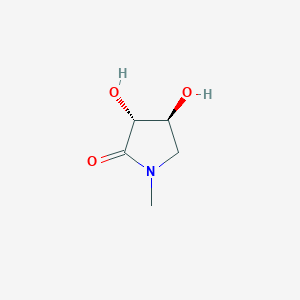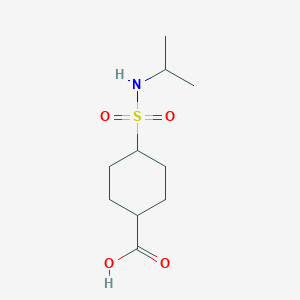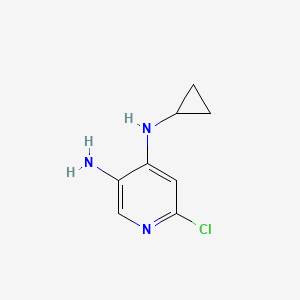
6-chloro-N4-cyclopropylpyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N4-cyclopropylpyridine-3,4-diamine is an organic compound with the molecular formula C8H10ClN3 It is a derivative of pyridine and is characterized by the presence of a chloro group at the 6th position and a cyclopropyl group attached to the nitrogen atom at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N4-cyclopropylpyridine-3,4-diamine typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3,4-diamine as the starting material.
Cyclopropylation: The cyclopropyl group is introduced by reacting the intermediate with cyclopropylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-N4-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in trifluoroacetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-N4-cyclopropylpyridine-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-N4-cyclopropylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparación Con Compuestos Similares
N4-Cyclopropylpyridine-3,4-diamine: Lacks the chloro group at the 6th position.
6-Chloro-N4-isopropylpyridine-3,4-diamine: Contains an isopropyl group instead of a cyclopropyl group.
Uniqueness: 6-Chloro-N4-cyclopropylpyridine-3,4-diamine is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research domains.
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
6-chloro-4-N-cyclopropylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H10ClN3/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2,10H2,(H,11,12) |
Clave InChI |
XSBDUSPNJPVMRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CC(=NC=C2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)


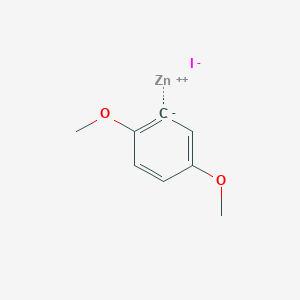

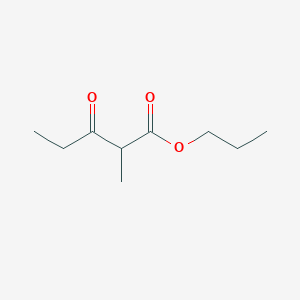

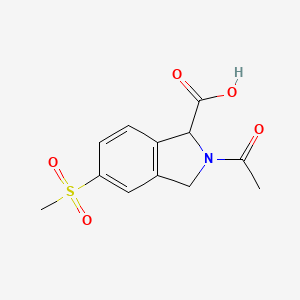

![benzyl N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]carbamate](/img/structure/B13976984.png)
